4-tert-Octylphenol-glucuronide
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Overview
Description
4-tert-Octylphenol-glucuronide is a metabolite of 4-tert-octylphenol, an endocrine-disrupting chemical. This compound is formed through the process of glucuronidation, where 4-tert-octylphenol is conjugated with glucuronic acid by the action of UDP-glucuronosyltransferase enzymes. This transformation enhances the solubility of 4-tert-octylphenol, facilitating its excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Octylphenol-glucuronide involves the enzymatic reaction of 4-tert-octylphenol with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes, which are found in the liver and intestine microsomes of mammals. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and an appropriate buffer system to maintain the pH.
Industrial Production Methods
Industrial production of this compound is not commonly practiced due to its primary formation as a metabolic byproduct in biological systems. in a laboratory setting, the compound can be produced using recombinant UDP-glucuronosyltransferase enzymes and purified 4-tert-octylphenol under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-tert-Octylphenol-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating 4-tert-octylphenol. This reaction is catalyzed by β-glucuronidase enzymes.
Common Reagents and Conditions
Hydrolysis: β-glucuronidase enzyme, physiological pH, and temperature.
Oxidation and Reduction: These reactions are less common for this compound due to its stability as a glucuronide conjugate.
Major Products
Hydrolysis: 4-tert-octylphenol and glucuronic acid.
Scientific Research Applications
4-tert-Octylphenol-glucuronide is primarily studied in the context of toxicology and environmental science. Its formation and excretion are used as biomarkers to assess exposure to 4-tert-octylphenol, an endocrine disruptor. Research applications include:
Chemistry: Studying the enzymatic pathways of glucuronidation.
Biology: Investigating the metabolism and excretion of endocrine-disrupting chemicals.
Medicine: Assessing the impact of 4-tert-octylphenol exposure on human health.
Industry: Monitoring environmental contamination and the effectiveness of wastewater treatment processes.
Mechanism of Action
The mechanism of action of 4-tert-Octylphenol-glucuronide involves its formation through the conjugation of 4-tert-octylphenol with glucuronic acid by UDP-glucuronosyltransferase enzymes. This process increases the hydrophilicity of 4-tert-octylphenol, facilitating its excretion via urine or bile. The molecular targets include the UDP-glucuronosyltransferase enzymes, which catalyze the glucuronidation reaction.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenol-glucuronide
- 4-nonylphenol-glucuronide
- Bisphenol A-glucuronide
Comparison
4-tert-Octylphenol-glucuronide is unique due to its specific parent compound, 4-tert-octylphenol, which is a potent endocrine disruptor. Compared to similar compounds like 4-tert-Butylphenol-glucuronide and 4-nonylphenol-glucuronide, this compound has a distinct alkyl chain length and branching, influencing its metabolic pathways and biological effects. Bisphenol A-glucuronide, another endocrine disruptor metabolite, differs in its parent compound structure and associated health impacts.
Properties
CAS No. |
309257-29-2 |
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Molecular Formula |
C20H30O7 |
Molecular Weight |
382.453 |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[4-(2-methylheptan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H30O7/c1-4-5-6-11-20(2,3)12-7-9-13(10-8-12)26-19-16(23)14(21)15(22)17(27-19)18(24)25/h7-10,14-17,19,21-23H,4-6,11H2,1-3H3,(H,24,25)/t14-,15-,16+,17-,19?/m0/s1 |
InChI Key |
MRHKHAFZXQHFRK-OOHXRKOZSA-N |
SMILES |
CCCCCC(C)(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
β-D-Glucopyranosiduronic acid 4-(1,1,3,3-Tetramethylbutyl)phenyl |
Origin of Product |
United States |
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